molecular formula C14H26N2O3S B2511575 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohexanecarboxamide CAS No. 1235015-96-9

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2511575
CAS No.: 1235015-96-9
M. Wt: 302.43
InChI Key: KETCYBKQQONOTR-UHFFFAOYSA-N
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohexanecarboxamide, also known as MSMP, is a chemical compound that has gained significant attention in the scientific research community. MSMP is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which play a crucial role in regulating gene expression. In recent years, MSMP has been studied extensively for its potential applications in various fields, including cancer research, neurology, and epigenetics.

Scientific Research Applications

Anti-acetylcholinesterase Activity

A study highlighted the synthesis and evaluation of piperidine derivatives, including compounds structurally related to "N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohexanecarboxamide," for their anti-acetylcholinesterase (anti-AChE) activity. One compound demonstrated significant potential as an antidementia agent, showing a marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating its potential application in Alzheimer's disease treatment (Sugimoto et al., 1990).

Radioligand Development for PET Imaging

Another research application involved the use of a compound similar to "this compound" in the development of PET (Positron Emission Tomography) radioligands. The study focused on reducing defluorination and enhancing the visualization of serotonin 5-HT1A receptors in the human brain, indicating the role of such compounds in improving neuroimaging techniques (Ryu et al., 2007).

Selective 5-HT7 Receptor Ligands

Research on arylsulfonamide derivatives of (aryloxy)ethyl piperidines, including those structurally related to "this compound," has led to the identification of selective 5-HT7 receptor antagonists. These compounds have been evaluated for their antidepressant-like and pro-cognitive properties, showing promise for the treatment of CNS disorders (Canale et al., 2016).

Cyclin-dependent Kinase Inhibitors

A study described the synthesis of beta-aminoethylsulfones linked to phenyl groups, which are inhibitors of the cyclin-dependent kinase CDK2. These compounds, related to "this compound," have potential applications in cancer therapy due to their ability to interfere with cell cycle regulation (Griffin et al., 2006).

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c1-20(18,19)16-9-7-12(8-10-16)11-15-14(17)13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETCYBKQQONOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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